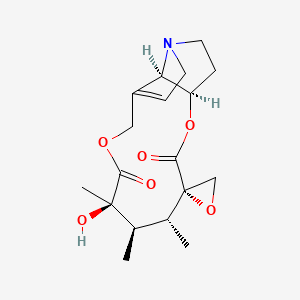
Merepoxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Merepoxine involves several steps. One method includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80. The mixture is then clarified and further diluted with double-distilled water (ddH2O) to achieve the desired concentration . This method is commonly used for in vivo experiments.
Chemical Reactions Analysis
Merepoxine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Merepoxine has a wide range of applications in scientific research. It is used in the study of life sciences, particularly in the fields of chemistry, biology, and medicine. In chemistry, this compound is used as a reagent in various synthetic reactions. In biology, it is used to study cellular processes and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects .
Mechanism of Action
The mechanism of action of Merepoxine involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Merepoxine is unique compared to other similar compounds due to its specific molecular structure and properties. Similar compounds include other pyrrolizidine alkaloids and tropane alkaloids, which share some structural similarities but differ in their specific functional groups and biological activities
Properties
Molecular Formula |
C18H25NO6 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(1R,4S,5R,6R,7R,17R)-7-hydroxy-5,6,7-trimethylspiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione |
InChI |
InChI=1S/C18H25NO6/c1-10-11(2)18(9-24-18)16(21)25-13-5-7-19-6-4-12(14(13)19)8-23-15(20)17(10,3)22/h4,10-11,13-14,22H,5-9H2,1-3H3/t10-,11-,13-,14-,17-,18-/m1/s1 |
InChI Key |
ACGPKIHTJATAMX-FQPKLTCISA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@]2(CO2)C(=O)O[C@@H]3CCN4[C@@H]3C(=CC4)COC(=O)[C@]1(C)O)C |
Canonical SMILES |
CC1C(C2(CO2)C(=O)OC3CCN4C3C(=CC4)COC(=O)C1(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















